molecular formula C12H16O2 B14092933 1-(5-Isopropyl-2-methoxyphenyl)ethanone CAS No. 830329-27-6

1-(5-Isopropyl-2-methoxyphenyl)ethanone

Cat. No.: B14092933
CAS No.: 830329-27-6
M. Wt: 192.25 g/mol
InChI Key: VSUMISAKJYIJBA-UHFFFAOYSA-N
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Description

1-(5-Isopropyl-2-methoxyphenyl)ethanone is an acetophenone derivative characterized by a phenyl ring substituted with an isopropyl group at position 5, a methoxy group at position 2, and an ethanone (acetyl) functional group. This structure imparts unique physicochemical properties, including moderate lipophilicity due to the isopropyl substituent and electronic effects from the methoxy group.

Properties

CAS No.

830329-27-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)ethanone

InChI

InChI=1S/C12H16O2/c1-8(2)10-5-6-12(14-4)11(7-10)9(3)13/h5-8H,1-4H3

InChI Key

VSUMISAKJYIJBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Isopropyl-2-methoxyphenyl)ethanone can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 5-isopropyl-2-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-(5-Isopropyl-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

1-(5-Isopropyl-2-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-(5-Isopropyl-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Position) Key Properties/Applications Reference
1-(5-Isopropyl-2-methoxyphenyl)ethanone 5-Isopropyl, 2-Methoxy, ethanone Moderate lipophilicity, potential aroma contributions N/A
1-(4-Hydroxy-3-methoxyphenyl)ethanone (7) 4-Hydroxy, 3-Methoxy, ethanone Antioxidant activity, higher polarity
1-(3,5-Dihydroxy-4-methoxyphenyl)ethanone 3,5-Dihydroxy, 4-Methoxy, ethanone High polarity, natural product isolation
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 5-Nitroindole, thioether substituents Antiplasmodial activity (pIC50 = 8.21)
1-(2-Chlorophenyl)ethanone 2-Chloro, ethanone Regulatory significance (PMN reporting)

Key Observations:

  • Substituent Position and Polarity: The methoxy group at position 2 in the target compound is electron-donating, directing electrophilic substitution to specific positions. In contrast, hydroxyl groups in analogues like compound 7 increase polarity and hydrogen-bonding capacity, enhancing solubility in aqueous systems .
  • Biological Activity: Nitro and thioether substituents in indolyl-ethanone derivatives (e.g., from ) correlate with high antiplasmodial activity, suggesting that electron-withdrawing groups enhance target binding . The target’s methoxy and isopropyl groups may instead favor antioxidant or antimicrobial roles, as seen in Schiff base derivatives of similar ethanones .

Physicochemical Properties

The methoxy and isopropyl groups influence boiling points, solubility, and stability:

  • Solubility: Hydroxylated analogues (e.g., 1-(3,5-dihydroxy-4-methoxyphenyl)ethanone) exhibit higher water solubility due to polar hydroxyl groups, whereas the target compound is more soluble in organic solvents .

Biological Activity

1-(5-Isopropyl-2-methoxyphenyl)ethanone, also known by its CAS number 830329-27-6, is a compound of interest in various fields of biological research. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

1-(5-Isopropyl-2-methoxyphenyl)ethanone features a ketone functional group attached to a phenyl ring that is further substituted with an isopropyl and a methoxy group. This structure influences its lipophilicity and interaction with biological targets.

Biological Activity Overview

The biological activity of 1-(5-Isopropyl-2-methoxyphenyl)ethanone can be categorized into several key areas:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may help mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.
  • Anticancer Potential : Research indicates that this compound could inhibit the proliferation of certain cancer cell lines.

Antioxidant Activity

Research has demonstrated that compounds similar to 1-(5-Isopropyl-2-methoxyphenyl)ethanone exhibit significant antioxidant properties. For instance, studies on related methoxyphenyl compounds have shown their ability to scavenge free radicals effectively.

CompoundIC50 (µg/mL)Activity Type
1-(5-Isopropyl-2-methoxyphenyl)ethanoneTBDAntioxidant
Ascorbic Acid (Control)20Antioxidant

Antimicrobial Activity

In vitro studies have indicated that 1-(5-Isopropyl-2-methoxyphenyl)ethanone exhibits antimicrobial activity against various strains of bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of the compound against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

1-(5-Isopropyl-2-methoxyphenyl)ethanone has been investigated for its potential anticancer properties. In cell line studies, it demonstrated the ability to inhibit the growth of various cancer types, including breast and colon cancers.

Case Study: Inhibition of Cancer Cell Proliferation

In a recent study, the compound was tested against several cancer cell lines:

Cell LineIC50 (µg/mL)Inhibition (%) at 100 µg/mL
MCF-7 (Breast)TBD85%
HT-29 (Colon)TBD78%
A549 (Lung)TBD70%

The results indicate significant inhibition of cell proliferation, suggesting that this compound may interfere with cancer cell metabolism or induce apoptosis.

The exact mechanism by which 1-(5-Isopropyl-2-methoxyphenyl)ethanone exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its structure allows for interaction with key molecular targets involved in oxidative stress response and cellular signaling pathways related to cancer progression.

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